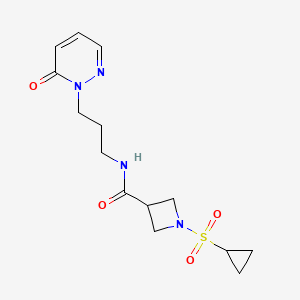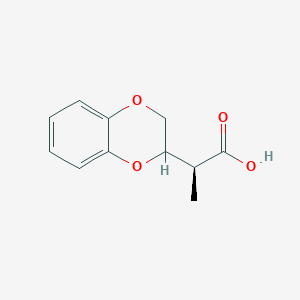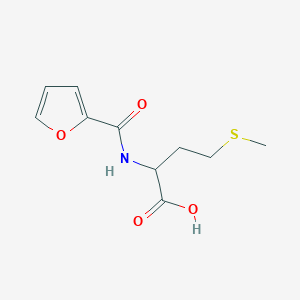![molecular formula C12H6N4S2 B2918533 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile CAS No. 73373-10-1](/img/structure/B2918533.png)
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pyridine Derivatives in Medical Research
Pyridine derivatives, such as sulfapyridine and phenazopyridine, have been studied for their therapeutic effects and applications in medicine. For instance, sulfapyridine has been evaluated for its efficacy against bacterial infections, with early research indicating less toxicity and high effectiveness against common pathogens (Finland, Strauss, & Peterson, 1941). Phenazopyridine, known for treating urinary tract infections, has been reported to cause methemoglobinemia in overdose situations (Gold & Bithoney, 2003).
Pyridine Derivatives in Environmental and Toxicology Studies
Research has also focused on the environmental exposure and toxicology of pyridine derivatives. For example, a study on the exposure to organophosphorus and pyrethroid pesticides in children in South Australia identified potential risks associated with these chemicals, although not directly related to pyridine derivatives, it underscores the importance of understanding chemical exposures in environmental health (Babina, Dollard, Pilotto, & Edwards, 2012).
Pyridine Derivatives in Chemical Stability and Pharmacokinetics
Studies have also delved into the chemical stability and pharmacokinetics of pyridine derivatives. For example, research into the stability of pyridinoline and deoxypyridinoline in urine underscores the importance of understanding the stability of chemical markers for medical diagnostics (Gerrits, Thijssen, & van Rijn, 1995).
Pyridine Derivatives in Allergy and Contact Dermatitis
Allergic reactions to pyridine derivatives used in antimicrobial coatings have been reported, with a case of severe contact dermatitis caused by a pyridine derivative in polyvinyl chloride leather, highlighting the potential for allergic reactions to such compounds (Huh, Masuji, Tada, Arata, & Kaniwa, 2001).
Properties
IUPAC Name |
2-[(3-cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4S2/c13-7-9-3-1-5-15-11(9)17-18-12-10(8-14)4-2-6-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBEPZYGVMTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

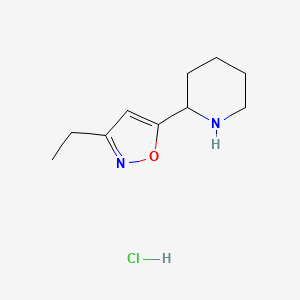
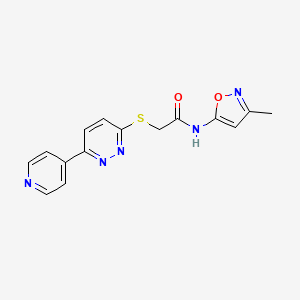
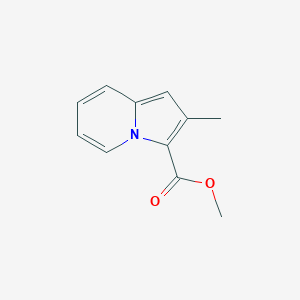
![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)
